2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
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Overview
Description
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid is a chemical compound characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a propionic acid moiety attached via a sulfur atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable propionic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The propionic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid can be compared with other similar compounds, such as:
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid hydrazide: Similar structure but with a hydrazide group instead of the propionic acid moiety.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5-4-6(2)11-9(10-5)14-7(3)8(12)13/h4,7H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYICVNRPJIHRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378250 |
Source
|
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433242-31-0 |
Source
|
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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